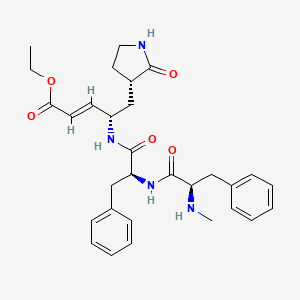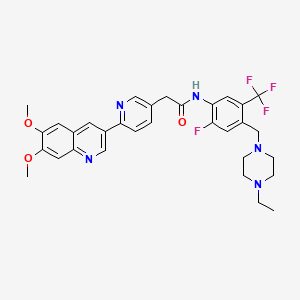
Ret-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ret-IN-13 is a quinoline-based compound known for its potent inhibitory activity against the RET kinase. It has demonstrated significant potential in research related to tumors and intestinal diseases associated with abnormal RET activation. The compound exhibits IC50 values of 0.5 nM for wild-type RET and 0.9 nM for the V804M mutant .
Vorbereitungsmethoden
The synthesis of Ret-IN-13 involves a series of chemical reactions starting from quinoline derivatives. The synthetic route typically includes the formation of key intermediates through various organic reactions such as nucleophilic substitution and cyclization. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and efficacy of the compound .
Analyse Chemischer Reaktionen
Ret-IN-13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ret-IN-13 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of RET kinase and to develop new inhibitors with improved efficacy and selectivity.
Biology: this compound is used to investigate the role of RET kinase in various biological processes, including cell signaling and growth.
Medicine: The compound is being explored for its potential therapeutic applications in treating RET-positive cancers, such as non-small cell lung cancer and thyroid cancer.
Industry: This compound is used in the development of diagnostic tools and assays to detect RET kinase activity and to screen for potential inhibitors
Wirkmechanismus
Ret-IN-13 exerts its effects by binding to the RET kinase and inhibiting its activity. The compound targets the ATP-binding site of the kinase, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling pathways involved in cell growth and survival, leading to the suppression of tumor growth and proliferation. The molecular targets and pathways involved include the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways .
Vergleich Mit ähnlichen Verbindungen
Ret-IN-13 is unique compared to other RET inhibitors due to its high potency and selectivity. Similar compounds include:
Selpercatinib: Another selective RET inhibitor with high efficacy in treating RET-positive cancers.
Pralsetinib: A RET inhibitor known for its effectiveness in overcoming resistance mutations in RET-positive cancers.
HM06: A second-generation RET inhibitor with significant activity against both the G810 and V804 mutations
This compound stands out due to its low IC50 values and its potential for research into tumors and intestinal diseases related to abnormal RET activation.
Eigenschaften
Molekularformel |
C32H33F4N5O3 |
|---|---|
Molekulargewicht |
611.6 g/mol |
IUPAC-Name |
2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-2-fluoro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C32H33F4N5O3/c1-4-40-7-9-41(10-8-40)19-23-13-25(33)28(15-24(23)32(34,35)36)39-31(42)11-20-5-6-26(37-17-20)22-12-21-14-29(43-2)30(44-3)16-27(21)38-18-22/h5-6,12-18H,4,7-11,19H2,1-3H3,(H,39,42) |
InChI-Schlüssel |
ZZWZYEZSFZRFRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2C(F)(F)F)NC(=O)CC3=CN=C(C=C3)C4=CN=C5C=C(C(=CC5=C4)OC)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


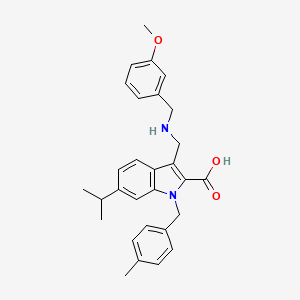

![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)
![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3](/img/structure/B12401212.png)


![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)
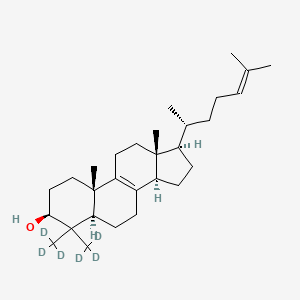
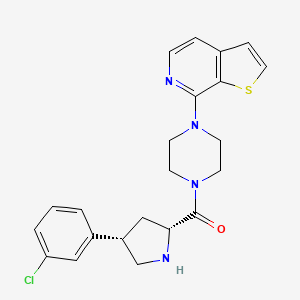

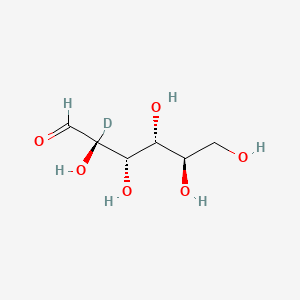
![5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B12401253.png)
